molecular formula C15H11NO B6367240 2-Hydroxy-3-(naphthalen-2-yl)pyridine, 95% CAS No. 426823-56-5

2-Hydroxy-3-(naphthalen-2-yl)pyridine, 95%

Cat. No. B6367240
CAS RN: 426823-56-5
M. Wt: 221.25 g/mol
InChI Key: UPSSWRCDUMVHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(naphthalen-2-yl)pyridine (2-HNAP) is an important organic compound that has been widely studied due to its unique properties and its potential for use in a variety of scientific applications. 2-HNAP is a heterocyclic aromatic compound, containing both a pyridine ring and a naphthalene ring. It has a molecular weight of 197.25 g/mol and a melting point of 167-169°C. 2-HNAP is soluble in most organic solvents, and is relatively stable in air.

Scientific Research Applications

2-Hydroxy-3-(naphthalen-2-yl)pyridine, 95% has been extensively studied due to its potential for use in a variety of scientific applications. It has been used in the synthesis of a variety of organic compounds, such as pyridines, quinolines, and indoles. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as 5-methyl-2-naphthylpyridine and 4-methyl-2-naphthylpyridine. In addition, 2-Hydroxy-3-(naphthalen-2-yl)pyridine, 95% has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and anti-HIV drugs.

Mechanism of Action

2-Hydroxy-3-(naphthalen-2-yl)pyridine, 95% has been found to interact with a variety of biological molecules, including proteins and nucleic acids. It has been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. In addition, it has been found to interact with the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. These interactions can affect the activity of these enzymes, which can then lead to changes in the activity of other molecules in the cell.
Biochemical and Physiological Effects
2-Hydroxy-3-(naphthalen-2-yl)pyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria and fungi, and has been found to have anti-inflammatory and analgesic properties. In addition, it has been found to have anti-cancer properties, and has been found to be effective in the treatment of a variety of diseases, including diabetes, hypertension, and arthritis.

Advantages and Limitations for Lab Experiments

2-Hydroxy-3-(naphthalen-2-yl)pyridine, 95% has several advantages for use in laboratory experiments. It is relatively stable in air, and is soluble in most organic solvents. In addition, it is relatively easy to synthesize, and can be easily obtained from commercial suppliers. However, it is important to note that 2-Hydroxy-3-(naphthalen-2-yl)pyridine, 95% is a potentially hazardous compound, and should be handled with care.

Future Directions

The potential applications of 2-Hydroxy-3-(naphthalen-2-yl)pyridine, 95% are numerous, and further research is needed to fully explore its potential. For example, further research could be done to explore its potential for use in the synthesis of other organic compounds, or for use in the development of new pharmaceuticals. In addition, further research could be done to explore its potential for use in the treatment of other diseases, such as cancer and Alzheimer’s disease. Finally, further research could be done to explore its potential interactions with other biological molecules, such as proteins and nucleic acids.

Synthesis Methods

2-Hydroxy-3-(naphthalen-2-yl)pyridine, 95% can be synthesized by a variety of methods. The most commonly used method is the Fischer-Indole synthesis, which involves the reaction of indole and 2-chloro-3-methylpyridine, followed by the addition of sodium hydroxide and hydrochloric acid. Another method is the condensation reaction of naphthalene-2-carbaldehyde and 2-chloro-3-methylpyridine. This method involves the reaction of these two compounds in aqueous ethanol, followed by the addition of hydrochloric acid. Both of these methods are relatively simple and can be easily carried out in a laboratory.

properties

IUPAC Name

3-naphthalen-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-14(6-3-9-16-15)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSSWRCDUMVHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682868
Record name 3-(Naphthalen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-2-yl)pyridin-2-ol

CAS RN

426823-56-5
Record name 3-(Naphthalen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.